molecular formula C14H16N6O3 B2956608 1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one CAS No. 2380099-04-5

1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Cat. No.: B2956608
CAS No.: 2380099-04-5
M. Wt: 316.321
InChI Key: GXFWLYRFNPUDBN-UHFFFAOYSA-N
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Description

1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the pyridine ring: This step may involve the use of pyridine derivatives and coupling reactions.

    Formation of the triazole ring: This can be done using click chemistry, which involves the reaction of azides with alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-pyridinyl)-4-(1H-1,2,3-triazole-4-carbonyl)piperazine: Similar structure but lacks the methoxy group.

    1-(2-methoxypyridin-4-yl)-4-(1H-1,2,3-triazole-4-carbonyl)piperazine: Similar structure but lacks the methyl group on the triazole ring.

Uniqueness

1-(2-methoxypyridin-4-yl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is unique due to the presence of both the methoxy group on the pyridine ring and the methyl group on the triazole ring. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(1-methyltriazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c1-18-8-11(16-17-18)14(22)19-5-6-20(13(21)9-19)10-3-4-15-12(7-10)23-2/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWLYRFNPUDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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